molecular formula C7H9F3O3 B1432595 4-(Trifluoromethyl)oxane-4-carboxylic acid CAS No. 1524761-14-5

4-(Trifluoromethyl)oxane-4-carboxylic acid

Cat. No. B1432595
M. Wt: 198.14 g/mol
InChI Key: FNUQRFOAPVWETE-UHFFFAOYSA-N
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Description

“4-(Trifluoromethyl)oxane-4-carboxylic acid” is a chemical compound with the molecular formula C7H9F3O3 . It has an average mass of 198.140 Da and a monoisotopic mass of 198.050385 Da . This compound is a useful reagent in the preparation of amino acid compounds with unbranched linkers useful for the treatment of fibrosis .


Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethyl)oxane-4-carboxylic acid” is represented by the SMILES string C1COCCC1(C(=O)O)C(F)(F)F . This indicates that the molecule consists of a six-membered ring (oxane) with a trifluoromethyl group and a carboxylic acid group attached to it.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Trifluoromethyl)oxane-4-carboxylic acid” include a density of 1.4±0.1 g/cm³, a boiling point of 244.2±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . The compound also has an enthalpy of vaporization of 53.0±6.0 kJ/mol and a flash point of 101.5±27.3 °C .

Scientific Research Applications

Synthesis Applications

4-(Trifluoromethyl)oxane-4-carboxylic acid and its derivatives find significant use in the synthesis of various organic compounds. For instance, V. Y. Sosnovskikh and B. Usachev (2002) demonstrated the synthesis of 2-methyl-2-trifluoromethylchroman-4-ones from related imines and malonic acid, a process that yields fluorinated analogues of natural compounds (Sosnovskikh & Usachev, 2002). Similarly, V. Sukach et al. (2015) used trifluoromethylated pyrimidinones in the synthesis of new 4,5-dihydroorotic acid analogues, showcasing the compound's utility in creating novel organic molecules (Sukach et al., 2015).

Catalysis and Reaction Mechanisms

Research by R. Singh et al. (1999) explored the trifluoromethylation of esters, aldehydes, and ketones, highlighting the reactivity of carboxylic esters towards (trifluoromethyl)trimethylsilane. This work provides insights into nucleophilic trifluoromethylation processes, critical for understanding reaction mechanisms involving trifluoromethyl groups (Singh et al., 1999).

Advanced Organic Synthesis

The compound's derivatives are instrumental in advanced organic synthesis techniques. Isamu Shiina (2004) described an efficient method for synthesizing carboxylic esters and lactones using substituted benzoic anhydrides, a process that employs 4-(trifluoromethyl)benzoic anhydride as a key component (Shiina, 2004). Additionally, B. Föhlisch et al. (2001) studied the base-induced solvolysis of dichloro ketones, including derivatives of 4-(trifluoromethyl)oxane-4-carboxylic acid, to explore unique reaction pathways and products (Föhlisch et al., 2001).

Lewis Acid Catalysis

The role of trifluoromethyl groups in Lewis acid catalysis has been demonstrated by K. Ishihara et al. (1996), who used scandium trifluoromethanesulfonate for acylation of alcohols with acid anhydrides, highlighting the compound's effectiveness in selective macrolactonization (Ishihara et al., 1996).

properties

IUPAC Name

4-(trifluoromethyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c8-7(9,10)6(5(11)12)1-3-13-4-2-6/h1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUQRFOAPVWETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)oxane-4-carboxylic acid

CAS RN

1524761-14-5
Record name 4-(trifluoromethyl)oxane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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